molecular formula C9H10F2N2O B12120874 2-(2,5-Difluorophenyl)-2-(methylamino)acetamide

2-(2,5-Difluorophenyl)-2-(methylamino)acetamide

Cat. No.: B12120874
M. Wt: 200.19 g/mol
InChI Key: HMJDZTZVUSGDDF-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2-(methylamino)acetamide is an organic compound with a complex structure that includes a difluorophenyl group and a methylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluoroaniline and chloroacetyl chloride.

    Formation of Intermediate: 2,5-difluoroaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,5-difluorophenyl)acetamide.

    Methylation: The intermediate is then treated with methylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction could produce methylamino derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-(methylamino)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the methylamino group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-2-(methylamino)acetamide
  • 2-(2,6-Difluorophenyl)-2-(methylamino)acetamide
  • 2-(3,5-Difluorophenyl)-2-(methylamino)acetamide

Uniqueness

2-(2,5-Difluorophenyl)-2-(methylamino)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, metabolic stability, and overall efficacy in various applications.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10F2N2O/c1-13-8(9(12)14)6-4-5(10)2-3-7(6)11/h2-4,8,13H,1H3,(H2,12,14)

InChI Key

HMJDZTZVUSGDDF-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=C(C=CC(=C1)F)F)C(=O)N

Origin of Product

United States

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